Cyclooctyne-O-amido-PEG2-PFP ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

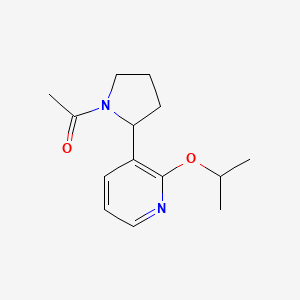

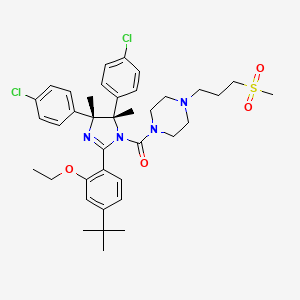

Cyclooctyne-O-amido-PEG2-PFP ester is a specialized chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is a non-cleavable linker that incorporates a two-unit polyethylene glycol (PEG) chain. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyne-O-amido-PEG2-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moiety, followed by the attachment of the PEG chain and the PFP ester group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is carried out in specialized facilities equipped with the necessary equipment for handling and synthesizing complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyne-O-amido-PEG2-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring by reacting the alkyne group of the compound with an azide group on another molecule .

Common Reagents and Conditions

The common reagents used in the CuAAc reaction include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and ligands to stabilize the copper catalyst. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures .

Major Products Formed

The major product formed from the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the PEG chain and the PFP ester group, making it suitable for further functionalization or conjugation with other molecules .

Scientific Research Applications

Cyclooctyne-O-amido-PEG2-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates, facilitating the study of molecular interactions and reactions

Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, through click chemistry reactions

Medicine: Integral in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells

Industry: Utilized in the production of specialized materials and coatings, where precise molecular modifications are required

Mechanism of Action

The mechanism of action of Cyclooctyne-O-amido-PEG2-PFP ester is based on its ability to undergo click chemistry reactions. The alkyne group of the compound reacts with azide groups on target molecules, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The PEG chain provides solubility and flexibility, while the PFP ester group can be further functionalized or used for conjugation with other molecules .

Comparison with Similar Compounds

Cyclooctyne-O-amido-PEG2-PFP ester is unique due to its combination of a cyclooctyne moiety, a two-unit PEG chain, and a PFP ester group. Similar compounds include:

Cyclooctyne-O-amido-PEG3-PFP ester: Contains a three-unit PEG chain, providing increased solubility and flexibility.

Cyclooctyne-O-amido-PEG4-PFP ester: Contains a four-unit PEG chain, offering even greater solubility and flexibility.

This compound analogs: Variants with different functional groups or modifications to the PEG chain, tailored for specific applications

These similar compounds share the core cyclooctyne structure but differ in the length of the PEG chain and other functional groups, allowing for customization based on the specific requirements of the application .

Properties

Molecular Formula |

C23H26F5NO6 |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H26F5NO6/c24-18-19(25)21(27)23(22(28)20(18)26)35-17(31)8-10-32-12-13-33-11-9-29-16(30)14-34-15-6-4-2-1-3-5-7-15/h15H,1-4,6,8-14H2,(H,29,30) |

InChI Key |

NXWUCOZPGDXYSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)

![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)

![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)

![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)